4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid
Description
4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a methyl group at the 3-position and a 2-fluoro-5-methylphenyl group at the 4-position. This compound belongs to a broader class of 3-arylbenzoic acid derivatives, which are explored in medicinal chemistry and materials science due to their structural versatility .
Properties
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-6-14(16)13(7-9)12-5-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHVBVAZAEZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689217 | |
| Record name | 2'-Fluoro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-15-7 | |
| Record name | 2'-Fluoro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid typically involves the introduction of the fluoro and methyl groups onto the benzoic acid framework. One common method is the Friedel-Crafts acylation reaction, where a fluoro-methyl substituted benzene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, and interactions with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Fluorine Positions
The position of fluorine on the phenyl ring significantly impacts molecular properties. Key analogs include:
Table 1: Comparison of Fluorophenyl-Substituted 3-Methylbenzoic Acid Derivatives
| Compound Name | CAS Number | Substituent Positions on Phenyl Ring | Key Structural Features |
|---|---|---|---|
| 4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid | Not provided | 2-Fluoro, 5-Methyl | Ortho-fluoro, meta-methyl on phenyl |
| 4-(3-Fluorophenyl)-3-methylbenzoic acid | 1008773-96-3 | 3-Fluoro | Meta-fluoro on phenyl |
| 4-(4-Fluorophenyl)-3-methylbenzoic acid | 406234-42-2 | 4-Fluoro | Para-fluoro on phenyl |
Key Observations :
Analogs with Methoxy vs. Methyl Substituents
Substituents like methoxy (electron-donating) versus methyl (weakly electron-donating) alter solubility and reactivity:
Table 2: Methyl vs. Methoxy Substituent Comparison
| Compound Name | CAS Number | Substituent Positions on Phenyl Ring | Functional Group Impact |
|---|---|---|---|
| This compound | Not provided | 2-Fluoro, 5-Methyl | Increased lipophilicity |
| 4-(2-Fluoro-5-methoxyphenyl)benzoic acid | Not provided | 2-Fluoro, 5-Methoxy | Enhanced solubility due to polar group |
Key Observations :
- Methoxy Derivatives : Methoxy groups improve aqueous solubility but may reduce metabolic stability compared to methyl groups due to susceptibility to oxidative demethylation .
- Methyl Derivatives : The target compound’s methyl group balances lipophilicity and stability, making it more suitable for membrane penetration in drug design .
Biological Activity
4-(2-Fluoro-5-methylphenyl)-3-methylbenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H13F O2, and it features a benzoic acid moiety with a fluorinated phenyl substituent. The presence of fluorine atoms in its structure enhances its reactivity and biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1261904-15-7 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various compounds for their antibacterial effects, this compound showed promising results against several bacterial strains.
Case Study: Antibacterial Activity
In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis due to its interaction with specific enzymes.
Anticancer Properties
The anticancer potential of this compound has also been investigated. It was found to exhibit cytotoxic effects on various cancer cell lines, including:
- A431 (epidermoid carcinoma)
- HT29 (colorectal cancer)
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A431 | 12.5 | Doxorubicin |
| HT29 | 8.0 | Doxorubicin |
The structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom enhances the binding affinity to cancer cell receptors, potentially leading to increased apoptosis in malignant cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
- Receptor Binding : The fluorinated phenyl ring enhances hydrophobic interactions with cellular receptors, increasing binding affinity and specificity.
Research Applications
Given its promising biological activities, this compound is being explored for various applications:
- Drug Development : Its unique structure makes it a candidate for developing new antimicrobial and anticancer drugs.
- Chemical Synthesis : Used as a building block in organic synthesis to create more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
